4-({[(4-Fluorophenyl)methyl]amino}methyl)benzonitrile
Description
4-({[(4-Fluorophenyl)methyl]amino}methyl)benzonitrile is a benzonitrile derivative featuring a 4-fluorobenzylamino-methyl substituent at the para position of the aromatic ring. The compound’s structure combines a polar nitrile group with a fluorinated benzylamine moiety, which confers unique electronic and steric properties. This compound is of interest in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators due to its balanced lipophilicity and polarity.
Properties
Molecular Formula |
C15H13FN2 |
|---|---|
Molecular Weight |
240.27 g/mol |
IUPAC Name |
4-[[(4-fluorophenyl)methylamino]methyl]benzonitrile |
InChI |
InChI=1S/C15H13FN2/c16-15-7-5-14(6-8-15)11-18-10-13-3-1-12(9-17)2-4-13/h1-8,18H,10-11H2 |
InChI Key |
DLXXWXOFLPDGAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=CC=C(C=C2)F)C#N |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Approach
Overview:
This is the most direct and commonly reported method for synthesizing substituted aminomethylbenzonitriles. The process involves the condensation of 4-cyanobenzaldehyde with (4-fluorophenyl)methylamine, followed by reduction of the resulting imine intermediate.
General Reaction Scheme:
$$
\text{4-cyanobenzaldehyde} + \text{(4-fluorophenyl)methylamine} \xrightarrow{\text{Reductive agent}} \text{4-({[(4-Fluorophenyl)methyl]amino}methyl)benzonitrile}
$$
- Mix equimolar amounts of 4-cyanobenzaldehyde and (4-fluorophenyl)methylamine in a suitable solvent (e.g., methanol, ethanol, or dichloromethane).
- Stir the mixture at room temperature or slightly elevated temperatures to allow imine formation.
- Add a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).
- Stir the reaction mixture for several hours.
- Quench the reaction, extract the product, and purify by column chromatography or recrystallization.
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Imine formation | 4-cyanobenzaldehyde + (4-fluorophenyl)methylamine, MeOH, RT | 90–95 | |
| Reduction | NaBH3CN, AcOH, MeOH, RT | 80–92 |
- The choice of reducing agent is critical. Sodium cyanoborohydride is preferred due to its selectivity for imines over carbonyls.
- Acidic conditions (e.g., acetic acid) facilitate imine formation and stabilize the intermediate.
Nucleophilic Substitution Approach
Overview:
An alternative strategy involves the nucleophilic substitution of a halomethylbenzonitrile with (4-fluorophenyl)methylamine.
General Reaction Scheme:
$$
\text{4-(bromomethyl)benzonitrile} + \text{(4-fluorophenyl)methylamine} \xrightarrow{\text{Base}} \text{this compound}
$$
- Dissolve 4-(bromomethyl)benzonitrile and (4-fluorophenyl)methylamine in a polar aprotic solvent (e.g., DMF or DMSO).
- Add a base such as potassium carbonate (K2CO3).
- Stir at elevated temperature (60–80°C) for several hours.
- Cool, extract, and purify the product.
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic substitution | 4-(bromomethyl)benzonitrile, (4-fluorophenyl)methylamine, K2CO3, DMF, 70°C | 60–75 |
- The use of an excess of amine can improve yields.
- The reaction is generally clean, but side products from over-alkylation or hydrolysis may occur.
Alternative and Patent-Disclosed Methods
Patent literature describes variations on the above methods, sometimes using different solvents, catalysts, or protecting groups to enhance selectivity or scalability. For example, some patents recommend the use of phase-transfer catalysts or microwave-assisted synthesis to accelerate the reaction and improve yields.
| Method | Conditions/Notes | Yield (%) | Reference |
|---|---|---|---|
| Microwave-assisted | DMF, K2CO3, 120°C, 30 min | 75–85 | |
| Phase-transfer catalysis | Toluene, TBAB, K2CO3, 80°C | 70–80 |
- Reductive amination is generally favored for laboratory-scale synthesis due to its high yield, operational simplicity, and mild conditions.
- Nucleophilic substitution is useful when halomethylbenzonitrile is readily available or when amine starting materials are sensitive to reduction.
- Microwave-assisted and phase-transfer catalysis methods offer advantages in speed and, in some cases, yield, but may require specialized equipment or optimization.
- Purification is typically achieved by column chromatography, with the product characterized by NMR, IR, and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
4-({[(4-Fluorophenyl)methyl]amino}methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-({[(4-Fluorophenyl)methyl]amino}methyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({[(4-Fluorophenyl)methyl]amino}methyl)benzonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and signaling pathways, leading to various physiological effects. For example, it has been shown to inhibit histone deacetylases (HDACs), which play a critical role in gene expression regulation.
Comparison with Similar Compounds
The following analysis compares 4-({[(4-Fluorophenyl)methyl]amino}methyl)benzonitrile with structurally related benzonitrile derivatives, emphasizing substituent effects on physicochemical properties, reactivity, and bioactivity.
Substituent Effects on Electronic and Steric Properties
Notes:
- Electron-withdrawing vs.
- Steric effects: The benzylamino-methyl group introduces moderate steric bulk, which may reduce off-target interactions compared to bulkier analogs like 4-(4-Cyanobenzoylmethyl)benzonitrile (benzoylmethyl substituent) .
Physicochemical Data
| Property | This compound | 4-[[(4-Methoxyphenyl)methylene]amino]benzonitrile | 2-Fluoro-4-(4-fluorophenyl)benzonitrile |
|---|---|---|---|
| Melting Point | Not reported | 106°C | Not reported |
| Solubility | Moderate (polar solvents) | Low (nonpolar solvents) | High (organic solvents) |
| LogP (Predicted) | ~2.1 | ~2.5 | ~3.0 |
Key Insights :
- The target compound’s nitrile and fluorobenzyl groups likely improve aqueous solubility compared to non-polar analogs like 4-(4-Cyanobenzoylmethyl)benzonitrile .
- Higher logP values in difluoro derivatives (e.g., ) suggest greater lipophilicity, which may influence blood-brain barrier penetration.
Biological Activity
4-({[(4-Fluorophenyl)methyl]amino}methyl)benzonitrile, a compound with the molecular formula C15H13FN2, features a unique structure that includes a fluorophenyl group, an amino group, and a benzonitrile moiety. This combination of functional groups makes it an interesting candidate for various biological applications, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be represented by the following:
- InChI :
InChI=1S/C15H13FN2/c16-14-7-5-12(6-8-14)15(19)11-3-1-10(9-18)2-4-11/h1-8,19H,9H2 - SMILES :
C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)F)N
The presence of the fluorine atom enhances its electronic properties, which may influence its biological interactions and reactivity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorophenyl group enhances binding affinity, while the amino and nitrile groups contribute to its overall reactivity and stability. This compound may modulate biological pathways by inhibiting or activating key enzymes, leading to therapeutic effects in various conditions.
Biological Activity Overview
Research indicates that the compound exhibits significant biological activities, particularly in cancer treatment. It has been evaluated for its cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| A549 (Lung adenocarcinoma) | 5.9 ± 1.7 | Induces apoptosis |
| SW-480 (Colorectal cancer) | 2.3 ± 0.91 | Effective in cytotoxicity |
| MCF-7 (Breast cancer) | 5.65 ± 2.33 | Comparable to Cisplatin |
Case Studies and Research Findings
- Cytotoxic Evaluation : A study evaluated the antiproliferative activity of various synthesized compounds, including this compound. The results showed that it could induce apoptosis in A549 cells in a dose-dependent manner and arrest the cell cycle at the S phase .
- Molecular Docking Studies : Computational studies were performed to assess the binding interactions of the compound with Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy. The docking studies revealed favorable binding conformations that suggest potential efficacy as an EGFR inhibitor .
- Structure-Activity Relationship (SAR) : Investigations into SAR indicated that halogen substitutions on the phenyl ring significantly enhance antiproliferative activity. Compounds with bulky substitutions showed reduced efficacy compared to those with simpler structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
